4'-(4-Fluorobenzyloxy)acetophenone
Description
4-(4-Fluorobenzyloxy)acetophenone, also known as 4-FBAP, is an important compound in the field of organic chemistry. It is a fluorinated derivative of acetophenone, which is a common aromatic ketone found in many natural products. 4-FBAP has a wide range of applications in both academic and industrial fields. It is used as an intermediate in the synthesis of several pharmaceuticals and agrochemicals, with its most prominent use being in the synthesis of the anti-cancer drug lapatinib. It is also used as a reagent in the synthesis of other organic compounds, such as aromatic ethers, amines, and esters. In addition, 4-FBAP has been studied for its potential applications in the field of biomedical science.
Scientific Research Applications
Biological Baeyer-Villiger Oxidation of Acetophenones
One significant application involves the biological Baeyer-Villiger oxidation of acetophenones, including fluorinated variants. A study utilized 19F nuclear magnetic resonance (NMR) to track the conversion of fluorinated acetophenones by Pseudomonas fluorescens, leading to valuable synthons for the production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).
Synthesis of β-Amino Carbonyl Derivatives
Another application is found in the synthesis of β-amino carbonyl derivatives through Mannich reaction, catalyzed by silica sulfuric acid. This process, which involved 4-fluorobezaldehyde and selected acetophenone, led to compounds with potential antimicrobial properties (El-bayouki et al., 2012).
Conversion to 3-Oxo Quinolines
Research also demonstrates the conversion of phenoxy acetophenones into valuable 3-oxo quinoline derivatives via iridium-catalyzed dehydrogenative annulation. This process showcases the utility of acetophenones in synthesizing complex heterocyclic compounds, which are challenging to prepare using traditional methods (Zhang et al., 2023).
Corrosion Inhibition
Triazole derivatives synthesized from fluorinated acetophenones have been investigated as inhibitors for mild steel corrosion in acid media. These studies reveal that specific fluorinated acetophenones contribute to the synthesis of corrosion inhibitors, linking molecular structure to inhibition efficiency through quantum chemical calculations (Li et al., 2007).
Catalytic Asymmetric Transfer Hydrogenation
Moreover, chiral oxazolidine-fused N-heterocyclic carbene complexes of rhodium and iridium have been utilized in the asymmetric transfer hydrogenation of ketones, including acetophenones. This research highlights the potential of acetophenone derivatives in catalysis and asymmetric synthesis (Ramasamy, Gangwar, & Ghosh, 2017).
properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methoxy]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJDMMIBGFVIDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371963 | |
Record name | 1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(4-Fluorobenzyloxy)acetophenone | |
CAS RN |
72293-96-0 | |
Record name | 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72293-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72293-96-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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